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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data
for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral y-lactone derivative. This
compound is a valuable building block in the synthesis of various biologically active molecules
and natural products.[1] Understanding its spectroscopic characteristics is crucial for its
identification, characterization, and quality control in research and development settings. This
document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for
data acquisition.

Spectroscopic Data

The following sections summarize the available spectroscopic data for (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one are not
readily available in the public domain literature based on the conducted search. While data for
the unsaturated analog, (S)-5-hydroxymethyl-2(5H)-furanone, is documented, it is not directly
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applicable to the saturated compound of interest.[2] Commercial suppliers may confirm that the
NMR spectrum conforms to the structure, but the data is often not publicly shared.[3]

Table 1: *H NMR Spectroscopic Data

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

Data not available

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the
molecule. The key absorptions for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one are
consistent with the presence of a hydroxyl group and a five-membered lactone (y-
butyrolactone) ring.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl group)
~2950 Medium C-H stretch (aliphatic)

~1770 Strong C=0 stretch (y-lactone)
~1180 Strong C-O stretch (ester)

~1050 Medium C-O stretch (primary alcohol)

Data interpreted from the NIST Gas-Phase IR Spectrum.[4]
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-
one provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data

miz Relative Intensity (%) Assighment

116 ~5 [M]* (Molecular lon)
85 ~100 [M - CH20H]*

57 ~40 [CsHs0]*

43 ~55 [C2H30]*

31 ~60 [CH20H]*

Data interpreted from the NIST Electron lonization Mass Spectrum.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one in 0.6-0.7 mL of a suitable deuterated solvent
(e.g., CDCls, D20, or DMSO-ds) in a standard 5 mm NMR tube. Add a small amount of an
internal standard, such as tetramethylsilane (TMS) for CDCIs or DMSO-ds, for chemical shift
referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a
relaxation delay of 2-10 seconds.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the liquid or solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is typically recorded in the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer with an electron ionization (El) source. The
instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.

o Data Acquisition (GC-MS with EI):
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC.
o The sample is vaporized and separated on the GC column.

o The separated compound enters the El source, where it is bombarded with high-energy

electrons (typically 70 eV).

o The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge (m/z) ratio.
o A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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